molecular formula C6H7N3O2 B1616349 Methyl pyrimidin-2-ylcarbamate CAS No. 6324-06-7

Methyl pyrimidin-2-ylcarbamate

Cat. No.: B1616349
CAS No.: 6324-06-7
M. Wt: 153.14 g/mol
InChI Key: ZJZUTFJLWDGBNY-UHFFFAOYSA-N
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Description

Methyl pyrimidin-2-ylcarbamate is a heterocyclic compound featuring a pyrimidine ring substituted with a carbamate group (-O(CO)NHCH₃). Pyrimidine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The carbamate moiety enhances stability and modulates biological activity by influencing hydrogen bonding and solubility.

Properties

CAS No.

6324-06-7

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

methyl N-pyrimidin-2-ylcarbamate

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)9-5-7-3-2-4-8-5/h2-4H,1H3,(H,7,8,9,10)

InChI Key

ZJZUTFJLWDGBNY-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC=CC=N1

Canonical SMILES

COC(=O)NC1=NC=CC=N1

Other CAS No.

6324-06-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrimidine Derivatives

Pyrimidine-based compounds often exhibit variations in substituents that significantly alter their properties. For example:

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This compound contains a thioether (-S-) and thietane-3-yloxy group on the pyrimidine ring. Compared to Methyl pyrimidin-2-ylcarbamate, the sulfur atoms in this analog likely increase lipophilicity and metabolic stability, whereas the carbamate group in the target compound may enhance hydrogen-bonding capacity and aqueous solubility .

Carbamates vs. Methyl Esters

Carbamates and esters differ in reactivity and stability:

  • Methyl Esters (e.g., sandaracopimaric acid methyl ester, ): Esters are prone to hydrolysis under acidic or basic conditions due to the electrophilic carbonyl carbon. Carbamates, with their urea-like structure, exhibit greater resistance to hydrolysis, making them more stable in biological systems. For instance, methyl esters of diterpenoid acids () are volatile and suitable for gas chromatography, whereas carbamates like this compound may have higher melting points and lower volatility .

Heterocyclic Systems: Benzimidazoles and Imidazoles

Benzimidazole and imidazole derivatives () share nitrogen-containing heterocycles but differ in ring size and substitution:

  • Benzimidazoles: These compounds, such as antifungal agents (), feature a fused benzene-imidazole system.
  • Imidazole-Based Fungicides: Imidazoles (e.g., clotrimazole) rely on the basic nitrogen for activity.

Data Table: Key Comparisons

Compound Functional Groups Key Properties Applications/Notes Reference
This compound Pyrimidine, carbamate High H-bond capacity, moderate solubility Potential agrochemical/pharmaceutical agent Inferred
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine, thioether, thietane Lipophilic, metabolically stable Synthetic intermediate ()
Sandaracopimaric acid methyl ester Diterpenoid methyl ester Volatile, GC-amenable Natural product analysis ()
Benzimidazole derivatives Benzimidazole core Antifungal, antiviral Pharmaceuticals ()

Research Findings and Implications

  • Stability : Carbamates like this compound are less prone to enzymatic degradation than esters, making them favorable for sustained-release formulations .
  • Biological Activity : The pyrimidine ring’s planarity may enhance binding to enzymes or receptors, similar to benzimidazoles, but with distinct electronic profiles due to the carbamate group .
  • Synthetic Flexibility : Modifications at the pyrimidine 2-position (e.g., carbamate vs. thioether) can tune solubility and target affinity, as seen in ’s sulfur-containing analog .

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